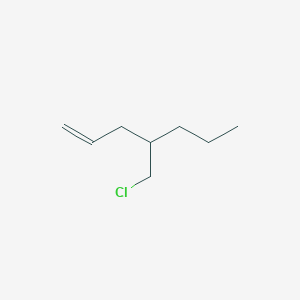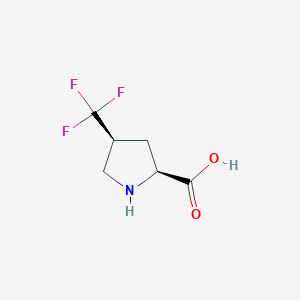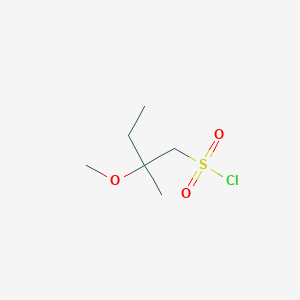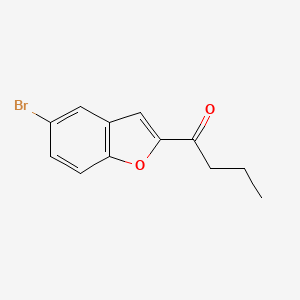
4-(Chloromethyl)hept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)hept-1-ene is an organic compound with the molecular formula C8H15Cl It is a derivative of heptene, where a chlorine atom is attached to the fourth carbon of the heptene chain
準備方法
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)hept-1-ene can be synthesized through several methods. One common approach involves the chlorination of hept-1-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
4-(Chloromethyl)hept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: 4-Hydroxyhept-1-ene or 4-Aminohept-1-ene.
Addition: 4-(Dibromomethyl)heptane.
Oxidation: 4-(Chloromethyl)heptanoic acid.
科学的研究の応用
4-(Chloromethyl)hept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Chloromethyl)hept-1-ene depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form new bonds, often following a Markovnikov or anti-Markovnikov addition pathway.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)hept-1-ene: Similar structure but with a bromine atom instead of chlorine.
4-(Hydroxymethyl)hept-1-ene: Contains a hydroxyl group instead of a chlorine atom.
4-(Aminomethyl)hept-1-ene: Features an amino group in place of the chlorine atom.
Uniqueness
4-(Chloromethyl)hept-1-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. The chlorine atom’s electronegativity and ability to act as a leaving group make this compound particularly useful in substitution and addition reactions.
特性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC名 |
4-(chloromethyl)hept-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-8(7-9)6-4-2/h3,8H,1,4-7H2,2H3 |
InChIキー |
WQQKCHYJZFMYEU-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC=C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)



![Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13187439.png)
![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)

![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)


![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)
